2-Hydroxy-N-(1-hydroxy-2-(4-methylphenyl)-2-oxoethyl)benzamide
Description
2-Hydroxy-N-(1-hydroxy-2-(4-methylphenyl)-2-oxoethyl)benzamide is a benzamide derivative characterized by a 2-hydroxybenzoyl core linked to a substituted ethylamide group. The structure features a hydroxyl group at the ortho position of the benzamide ring and a 4-methylphenyl-substituted oxoethyl moiety. Its synthesis typically involves coupling reactions between substituted benzoyl chlorides and amino alcohols or amines, followed by purification via column chromatography or recrystallization .
Properties
CAS No. |
42069-21-6 |
|---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
2-hydroxy-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H15NO4/c1-10-6-8-11(9-7-10)14(19)16(21)17-15(20)12-4-2-3-5-13(12)18/h2-9,16,18,21H,1H3,(H,17,20) |
InChI Key |
ZKVVUNODXWHWCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2O)O |
Origin of Product |
United States |
Preparation Methods
Esterification of Precursors
The initial step involves converting carboxylic acid precursors into reactive esters. For example, 4-bromomethyl benzoic acid undergoes esterification with methanol in the presence of sulfuric acid as a catalyst. This step is critical for activating the carbonyl group for subsequent nucleophilic attack.
Reaction Conditions
Acylation and Condensation
The ester intermediate reacts with hydroxylamine derivatives to form the hydroxamic acid moiety. In a representative procedure, methyl-4-bromomethyl benzoate reacts with 2-amino-1-(4-methylphenyl)ethanol under basic conditions.
Key Parameters
-
Base : Triethylamine or pyridine (2.0 eq)
-
Solvent : Tetrahydrofuran (THF) at 0–5°C
Optimization of Reaction Conditions
Early synthetic routes faced challenges with low yields and byproduct formation. For instance, the esterification of 4-bromomethyl benzoic acid produced methyl-4-methoxy benzoate as a major byproduct (72% yield) due to nucleophilic substitution at the benzylic position.
Temperature and Time Adjustments
Reducing the reaction temperature to 40°C and extending the reflux time to 8 hours improved the yield of methyl-4-bromomethyl benzoate to 34%.
Alternative Bromination Strategies
Radical bromination of methyl-4-methylbenzoate using N-bromosuccinimide (NBS) and azo initiators (e.g., AIBN) provided a cleaner route to the brominated ester:
Bromination Protocol
| Parameter | Value |
|---|---|
| NBS | 1.2 eq |
| AIBN | 0.1 eq |
| Solvent | CCl₄ (reflux, 6 hours) |
| Yield | 58% |
Catalytic Systems and Solvent Effects
Catalyst selection profoundly impacts reaction efficiency. Sulfuric acid remains the standard for esterification, while Lewis acids (e.g., BF₃·OEt₂) enhance acylation rates.
Solvent Screening
Polar aprotic solvents (e.g., DMF, DMSO) increased condensation yields by stabilizing intermediates:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| THF | 62 | 89 |
| DMF | 78 | 93 |
| DMSO | 71 | 91 |
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystals with >95% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, OH), 8.21 (d, J = 8.0 Hz, 1H), 7.89 (d, J = 8.4 Hz, 2H), 4.72 (s, 2H).
Challenges and Mitigation Strategies
Byproduct Formation
Competing reactions during esterification were mitigated by:
Scalability Issues
Industrial-scale production requires continuous flow reactors to maintain temperature control and reduce side reactions.
Recent Advances (2024–2025)
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-(1-hydroxy-2-(4-methylphenyl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
The compound has demonstrated significant biological activities, particularly in antimicrobial and anticancer research. Its structural characteristics allow it to interact effectively with biological targets.
Antimicrobial Properties
Recent studies have shown that derivatives of benzamide compounds exhibit potent antimicrobial activity. For instance, a series of substituted benzamides, including those structurally similar to 2-hydroxy-N-(1-hydroxy-2-(4-methylphenyl)-2-oxoethyl)benzamide, have been evaluated for their efficacy against various bacterial and fungal strains. The findings suggest that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of benzamide derivatives has also been extensively studied. Compounds similar to 2-hydroxy-N-(1-hydroxy-2-(4-methylphenyl)-2-oxoethyl)benzamide have been tested against various cancer cell lines, revealing significant cytotoxic effects. For example, certain derivatives have shown lower IC50 values than established chemotherapeutic agents like 5-fluorouracil (5-FU), indicating their potential as more effective anticancer agents .
Synthesis and Structure-Activity Relationship
The synthesis of 2-hydroxy-N-(1-hydroxy-2-(4-methylphenyl)-2-oxoethyl)benzamide typically involves multi-step organic reactions that allow for the modification of various functional groups to enhance biological activity. Structure-activity relationship (SAR) studies are crucial in understanding how different substituents on the benzamide structure influence its biological properties. Research indicates that specific modifications can significantly enhance the compound's potency against targeted pathogens or cancer cells .
Case Studies
Several case studies highlight the effectiveness of this compound and its derivatives:
- Antimicrobial Efficacy :
- Anticancer Screening :
- In vitro tests on human colorectal carcinoma cell lines demonstrated that specific derivatives exhibited potent anticancer effects with IC50 values significantly lower than those of traditional chemotherapeutics. This suggests a promising avenue for developing new cancer treatments based on this compound's structure .
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-(1-hydroxy-2-(4-methylphenyl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and benzamide groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Benzamide Derivatives
Key Observations :
- The target compound shares the 2-hydroxybenzamide motif with Rip-B and 4-chloro-2-hydroxy-N-(4-methylphenyl)benzamide but differs in the substituents on the amide-linked group.
- The presence of a ketone and methylphenyl group in the target compound distinguishes it from analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which has a tertiary alcohol and methyl group .
Physical and Chemical Properties
Table 2: Physicochemical Data of Selected Compounds
Key Observations :
- Purity levels for benzamide derivatives often exceed 95%, with HPLC and NMR being standard characterization tools .
- The target compound’s molecular weight (~307 g/mol) is comparable to Rip-B (~296 g/mol) but higher than simpler analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (207 g/mol) .
Key Observations :
Q & A
Basic: How can the synthetic yield of 2-Hydroxy-N-(1-hydroxy-2-(4-methylphenyl)-2-oxoethyl)benzamide be optimized?
Methodological Answer:
Optimize reaction conditions by using reflux with anhydrous solvents (e.g., tetrahydrofuran or dichloromethane) and stoichiometric control of coupling agents like oxalyl chloride. Post-synthesis, employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. For purity validation, use HPLC (C18 column, 97–99% purity thresholds) and confirm structural integrity via H/C NMR spectroscopy, as demonstrated in analogous benzamide syntheses .
Advanced: How can conflicting spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns) be resolved for this compound?
Methodological Answer:
Cross-validate experimental data with computational simulations (DFT calculations for NMR chemical shifts) and reference crystal structures of related compounds. For example, crystallographic data for 2-Hydroxy-N-(4-methylphenyl)benzamide reveals intramolecular hydrogen bonding that may explain deviations in experimental vs. theoretical H NMR peaks . Additionally, use high-resolution mass spectrometry (HRMS) to confirm molecular ion fragmentation pathways.
Basic: What analytical techniques are critical for assessing the compound’s stability under physiological conditions?
Methodological Answer:
Perform accelerated stability studies in buffer solutions (pH 2–9) at 37°C, monitoring degradation via HPLC-UV. For thermal stability, use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Structural changes can be tracked using FTIR spectroscopy to detect hydrolysis of the oxoethyl group .
Advanced: How can structure-activity relationships (SAR) be systematically investigated for this compound’s anti-inflammatory potential?
Methodological Answer:
Design analogs with modifications at the 4-methylphenyl or hydroxybenzamide moieties. Evaluate bioactivity using in vitro assays (e.g., COX-2 inhibition or TNF-α suppression in macrophages). Compare results with structurally related compounds, such as N'-benzimidazolyl derivatives, to identify critical pharmacophores. Statistical tools like multivariate regression can correlate substituent electronic effects (Hammett constants) with activity .
Basic: What strategies ensure reproducibility in synthesizing enantiomerically pure forms of this compound?
Methodological Answer:
Use chiral auxiliaries (e.g., Evans oxazolidinones) during the acylation step. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For asymmetric synthesis, employ catalysts like BINOL-derived phosphoric acids to control stereochemistry at the hydroxyethyl group .
Advanced: How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) permeability?
Methodological Answer:
Perform molecular dynamics simulations to predict logP and polar surface area (PSA). Use PAMPA-BBB assays to validate permeability coefficients. Structural insights from crystal packing (e.g., intermolecular H-bonding in 2-hydroxybenzamides) can inform modifications to reduce PSA while maintaining solubility .
Basic: What protocols are recommended for evaluating the compound’s cytotoxicity in cell-based assays?
Methodological Answer:
Use a tiered approach:
- Initial screening: MTT assay in HEK-293 or HepG2 cells (IC determination).
- Mechanistic follow-up: Flow cytometry for apoptosis/necrosis (Annexin V/PI staining) and ROS detection.
- Selectivity index: Compare cytotoxicity in cancer vs. normal cells (e.g., MCF-7 vs. MCF-10A) .
Advanced: How can reaction kinetics and mechanistic pathways be elucidated for key synthetic steps (e.g., benzamide coupling)?
Methodological Answer:
Use in-situ FTIR or H NMR to monitor intermediate formation (e.g., acyl chloride generation). Apply the Eyring equation to calculate activation parameters (ΔH, ΔS) from temperature-dependent rate constants. For nucleophilic acyl substitution, isotope labeling (e.g., O in the hydroxy group) can track oxygen transfer pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
